molecular formula C12H20ClN5 B12234394 N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12234394
M. Wt: 269.77 g/mol
InChI Key: VXSJEWVWGNCVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived amine compound featuring two distinct pyrazole rings. The first pyrazole moiety (1-isopropyl-1H-pyrazol-5-yl) is substituted with an isopropyl group at the N1 position and a methylene bridge linking it to the second pyrazole ring. The second pyrazole (1,5-dimethyl-1H-pyrazol-4-amine) is substituted with methyl groups at the N1 and C5 positions and an amine group at C2. This structural complexity confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,5-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)7-13-12-8-15-16(4)10(12)3;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

VXSJEWVWGNCVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazoles .

Scientific Research Applications

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives are widely studied for their tunable steric and electronic profiles. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight (g/mol) Key Properties
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine N1-isopropyl, C5-methyl (pyrazole 1); N1/C5-methyl, C4-amine (pyrazole 2) ~276.37 (calculated) High steric hindrance; potential for metal coordination
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine N1-ethyl, C5-fluoro (pyrazole 1); N1/C5-methyl, C4-amine (pyrazole 2) ~280.33 (reported) Enhanced lipophilicity due to fluorine; improved metabolic stability
Cu-CTC2 3,5-dimethyl-1H-pyrazol-4-amine backbone N/A Partial methyl protection of copper sites; high thermal stability (>300°C)
Benzimidazole derivatives (e.g., B1, B8) Benzimidazole core with methoxy/aniline or acetamide substituents ~280–320 (reported) Pharmacological activity (e.g., antimicrobial, antitumor)

Functional and Application Comparisons

  • Coordination Chemistry :
    The target compound’s isopropyl and methyl groups create steric bulk, limiting its metal-binding geometry compared to Cu-CTC2 , which uses methyl groups to stabilize copper active sites without full encapsulation . In contrast, ethyl/fluoro-substituted analogues (e.g., the compound in ) exhibit altered electronic properties, favoring interactions with polar substrates in catalysis.

  • Thermal and Chemical Stability :
    Methyl-substituted pyrazoles (e.g., Cu-CTC2 ) demonstrate superior thermal stability (>300°C) due to steric protection of reactive sites. The target compound’s isopropyl group may further enhance stability but could reduce solubility in polar solvents .

  • Pharmacological Potential: While benzimidazole derivatives (e.g., B1, B8) are well-documented for biological activity, pyrazole-based amines like the target compound are less explored.

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : Methyl/isopropyl substituents in the target compound likely confer stability comparable to Cu-CTC2 (decomposition >250°C) but lower than fluorinated derivatives, which resist degradation up to 300°C .
  • Solubility : Predicted low aqueous solubility due to hydrophobic isopropyl/methyl groups; this contrasts with benzimidazole derivatives (e.g., B8 ), which exhibit moderate solubility via acetamide/polar substituents .

Catalytic Performance

  • In metal-organic frameworks (MOFs), pyrazole-amine ligands like the target compound could mimic JNM-5 ’s catalytic activity in imine condensation, though steric effects may reduce efficiency compared to less hindered analogues .

Biological Activity

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H20N5
Molecular Weight220.32 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C)N(C)C1=NN(C(=C1)NCC)C

Synthesis and Structure

The synthesis of this compound typically involves the reaction of pyrazole derivatives with alkylating agents under basic conditions. The structure features dual pyrazole rings and specific substitution patterns that enhance its chemical stability and biological activity compared to similar compounds.

Research indicates that this compound interacts with specific molecular targets by binding to enzyme active sites. This interaction disrupts metabolic processes, leading to potential therapeutic effects. The compound has shown promise in inhibiting enzymes involved in various metabolic pathways, which may contribute to its anti-inflammatory and anticancer properties .

Enzyme Inhibition

This compound has demonstrated significant enzyme inhibition capabilities. Notably, it has been studied for its effects on:

  • mTORC1 Activity : It reduces mTORC1 activity, which is crucial in cancer cell proliferation and survival. This inhibition leads to increased autophagy and disruption of autophagic flux under starvation conditions .

Anticancer Properties

The compound's antiproliferative activity has been evaluated against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2<0.5Inhibition of mTORC1; autophagy modulation
A54926Induction of apoptosis; autophagy activation
Hep23.25Cytotoxic effects; disruption of cell cycle

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiproliferative Activity : A study assessed the compound's effect on MIA PaCa-2 cells, revealing submicromolar antiproliferative activity and good metabolic stability. The findings suggest that this compound could serve as a new class of autophagy modulators with potent anticancer effects .
  • Mechanistic Insights : Research into the mechanism of action indicated that the compound interferes with mTORC1 reactivation and promotes the accumulation of LC3-II, a marker for autophagy. This suggests a potential role in cancer therapy by enhancing autophagic processes while inhibiting tumor growth .
  • Comparison with Similar Compounds : In comparative studies with other pyrazole derivatives, this compound exhibited superior enzyme inhibition and biological activity due to its unique structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.